![molecular formula C21H22N2O5S B1231112 5-[5-(2,3-Dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid](/img/structure/B1231112.png)
5-[5-(2,3-Dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid
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Overview
Description
5-[5-(2,3-dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid is an indolyl carboxylic acid.
Scientific Research Applications
Synthesis and Derivative Formation
- A study by Shrestha-Dawadi and Lugtenburg (2003) outlines the synthesis of 5-Amino-4-oxopentanoic acid, a precursor in the biosynthesis of biologically active porphyrins, which are crucial in various biological processes like photosynthesis and oxygen transport (Shrestha-Dawadi & Lugtenburg, 2003).
- Cremonesi, Croce, and Rosa (2005) describe the synthesis of 1-sulfonyl-2,3-disubstituted 2,3-dihydroindoles, providing insights into the chemical transformations of similar compounds (Cremonesi, Croce, & Rosa, 2005).
- Yuan (2006) discusses the synthesis of 5-Amino-4-oxopentanoic Acid Hydrochloride from levulinic acid, which demonstrates the chemical versatility of this compound (Yuan, 2006).
Medicinal Chemistry
- Da Settimo et al. (2003) synthesized cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives as novel aldose reductase inhibitors, indicating the potential medicinal applications of similar structures (Da Settimo et al., 2003).
Structural Studies
- Kivelä et al. (2003) investigated the structures of saturated heterocycles prepared from 4-oxopentanoic acid, which is structurally related to the compound , revealing the complexity of these molecules (Kivelä et al., 2003).
Biochemical Applications
- Zheng et al. (2010) isolated sulfur-containing compounds from pineapple fruit, demonstrating the diverse biological sources and applications of compounds similar to 5-oxopentanoic acid derivatives (Zheng et al., 2010).
Analytical and Environmental Chemistry
- Al-Naiema and Stone (2017) evaluated products of secondary organic aerosol from aromatic compounds, including derivatives similar to 5-oxopentanoic acid, for their potential as anthropogenic SOA tracers (Al-Naiema & Stone, 2017).
properties
Product Name |
5-[5-(2,3-Dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid |
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Molecular Formula |
C21H22N2O5S |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
5-[5-(2,3-dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H22N2O5S/c24-20(6-3-7-21(25)26)22-12-10-16-14-17(8-9-18(16)22)29(27,28)23-13-11-15-4-1-2-5-19(15)23/h1-2,4-5,8-9,14H,3,6-7,10-13H2,(H,25,26) |
InChI Key |
AWYXXQVWOOKQND-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)N(CC4)C(=O)CCCC(=O)O |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)N(CC4)C(=O)CCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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